4-Iodo-2,6-bis(methoxymethyl)aniline
Description
4-Iodo-2,6-bis(methoxymethyl)aniline is an aromatic amine derivative featuring an iodine atom at the para position (C4) and two methoxymethyl (–OCH2CH3) groups at the ortho positions (C2 and C6) of the aniline ring. The iodine substituent introduces significant electron-withdrawing effects, while the methoxymethyl groups contribute steric bulk and moderate electron-donating properties.
Properties
Molecular Formula |
C₁₀H₁₄INO₂ |
|---|---|
Molecular Weight |
307.13 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13 Analogue)
Structural Differences :
- Substituents : Replaces iodine with an isopropyl group and methoxymethyl with 1-phenylethyl groups.
- Electronic Effects : Lacks the electron-withdrawing iodine, resulting in a more electron-rich aromatic ring.
- Steric Profile : The bulky 1-phenylethyl groups create greater steric hindrance compared to methoxymethyl.
Functional Implications :
4-Methoxy-2,6-bis((R)-1-phenylethyl)aniline
Structural Differences :
- Substituents : Features a methoxy (–OCH3) group at C4 and chiral (R)-1-phenylethyl groups at C2/C5.
- Electronic Effects: Methoxy is a stronger electron donor than methoxymethyl, increasing ring electron density.
- Stereochemistry : Chiral phenylethyl groups enable stereoselective interactions, unlike the achiral methoxymethyl groups in the target compound.
Functional Implications :
- Applications: Potential use in asymmetric catalysis or enantioselective drug design due to chiral centers .
- Reactivity : Reduced steric flexibility compared to methoxymethyl, limiting conformational adaptability.
4-(Methoxymethyl)aniline
Structural Differences :
- Substituents : Only one methoxymethyl group at C4, lacking iodine and the C2/C6 substituents.
Functional Implications :
4-Iodo-2,6-bis(isopropyl)phenol
Structural Differences :
- Core Structure: Phenol (hydroxyl group) vs. aniline (amine group).
- Substituents : Bis(isopropyl) groups at C2/C6 and iodine at C4.
Functional Implications :
- Acidity: Phenolic –OH is acidic (pKa ~10), whereas the aniline –NH2 is basic (pKa ~4.6).
Data Table: Key Properties of Compared Compounds
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